molecular formula C18H23NO2 B8264642 2-(9-Decen-1-yl)isoindoline-1,3-dione

2-(9-Decen-1-yl)isoindoline-1,3-dione

Cat. No.: B8264642
M. Wt: 285.4 g/mol
InChI Key: RQQPHYSETMEGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-Decen-1-yl)isoindoline-1,3-dione is an organic compound with the molecular formula C18H23NO2 and a PubChem CID of 21714498 . As a derivative of isoindoline-1,3-dione (also known as phthalimide), this compound belongs to a class of structures recognized for their significant potential in medicinal chemistry research . The core phthalimide scaffold is investigated for its ability to interact with various biological targets. Research on analogous compounds highlights that the isoindoline-1,3-dione moiety can be a key pharmacophore, particularly in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, where it may interact with the enzyme's peripheral anionic site . Furthermore, phthalimide-based compounds are widely studied in anticancer research, with some analogs demonstrating activity against a range of cancer cell lines and targeting enzymes like EGFR . The specific 9-decen-1-yl side chain in this compound may confer unique physicochemical properties, potentially influencing its lipophilicity and reactivity, making it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not approved for use in humans or animals for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-dec-9-enylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-2-3-4-5-6-7-8-11-14-19-17(20)15-12-9-10-13-16(15)18(19)21/h2,9-10,12-13H,1,3-8,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQPHYSETMEGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination with 9-Decen-1-amine

The most straightforward route involves the condensation of phthalic anhydride with 9-decen-1-amine. In this method, phthalic anhydride reacts with the primary amine in a polar aprotic solvent such as acetic acid or dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures (100–120°C) for 8–12 hours, yielding the target compound via nucleophilic acyl substitution.

Reaction Conditions:

  • Molar Ratio: 1:1 phthalic anhydride to 9-decen-1-amine.

  • Catalyst: Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

  • Yield: 60–75%, depending on purity of the amine and reaction time.

Mechanistic Insight:
The amine attacks the electrophilic carbonyl carbon of phthalic anhydride, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the imide structure. Steric hindrance from the decenyl chain necessitates prolonged reaction times compared to simpler amines.

Gabriel Synthesis via Potassium Phthalimide

Alkylation of Potassium Phthalimide

The Gabriel synthesis is a two-step process that avoids over-alkylation issues common in direct amine alkylation. Potassium phthalimide acts as a protected amine surrogate, reacting with 9-decen-1-yl bromide or chloride in DMF or THF.

Procedure:

  • Deprotonation: Phthalimide is treated with potassium carbonate in DMF at 110°C for 5 hours to form potassium phthalimide.

  • Alkylation: The potassium salt reacts with 9-decen-1-yl halide via an SN2 mechanism, forming N-alkylphthalimide.

  • Deprotection: Hydrazine (NH2NH2) cleaves the phthalimide group, though this step is omitted if the final product is the phthalimide itself.

Optimization Data:

ParameterValue
SolventDMF
Temperature110°C
Reaction Time5 hours
Yield94.9% (reported)

Advantages:

  • High regioselectivity due to the steric bulk of phthalimide.

  • Avoids polyalkylation byproducts.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A mixture of phthalic anhydride and 9-decen-1-amine in acetic acid is irradiated at 150°C for 15–20 minutes, achieving yields comparable to traditional methods.

Key Findings:

  • Energy Efficiency: 80% reduction in energy consumption vs. conventional heating.

  • Side Reactions: Minimal decomposition observed due to uniform heating.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Synthesis

Recent studies explore lipases (e.g., Candida antarctica Lipase B) as biocatalysts for solvent-free synthesis. The enzyme facilitates amide bond formation between phthalic anhydride and 9-decen-1-amine at 50°C, achieving 65–70% yield in 24 hours.

Environmental Benefits:

  • Eliminates toxic solvents (e.g., DMF).

  • Biodegradable catalysts reduce waste.

Industrial-Scale Production and Challenges

Cost Analysis of Raw Materials

ComponentCost (USD/kg)
Phthalic Anhydride1.20
9-Decen-1-amine45.00
Potassium Carbonate0.80

Key Challenges:

  • High cost of 9-decen-1-amine limits large-scale adoption.

  • Purification difficulties due to the compound’s low crystallinity.

Comparative Evaluation of Methods

MethodYield (%)TimeScalability
Traditional60–758–12 hoursModerate
Gabriel Synthesis90–955–7 hoursHigh
Microwave-Assisted70–7515–20 minLow
Enzymatic65–7024 hoursExperimental

Chemical Reactions Analysis

Types of Reactions: 2-(9-Decen-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that isoindoline-1,3-dione derivatives exhibit significant antimicrobial activities. A study synthesized various secondary amine-substituted isoindoline-1,3-dione derivatives and evaluated their anti-mycobacterial properties. The compound with a butyl chain spacer showed a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis, indicating promising potential as an anti-tuberculosis agent . Other isoindoline derivatives have also shown efficacy against Mycobacterium leprae, highlighting their role in treating leprosy and tuberculosis .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that various isoindoline derivatives demonstrated significant activity against multiple cancer cell lines, including prostate (PC3) and colorectal (HT29) cancers . For instance, certain derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation, suggesting their potential as chemotherapeutic agents .

Antioxidant Effects

Isoindoline derivatives have also been noted for their antioxidant activities. Compounds synthesized in recent studies displayed free radical scavenging effects, with some showing IC50 values as low as 15.99 µM, indicating strong antioxidant potential . These properties are crucial for developing treatments aimed at oxidative stress-related diseases.

Synthesis and Structural Modifications

The synthesis of 2-(9-Decen-1-yl)isoindoline-1,3-dione typically involves multi-step processes that can be optimized for yield and purity. Recent advancements have focused on microwave-assisted synthesis techniques that enhance efficiency and reduce reaction times . Structural modifications, such as varying the substituents on the isoindoline ring, have been shown to affect biological activity significantly.

Case Study: Antimycobacterial Activity

In a study conducted by Rani et al., a series of isoindoline derivatives were synthesized and tested for anti-mycobacterial activity. The most potent derivative exhibited an MIC comparable to established treatments like ethionamide, showcasing its potential as a new therapeutic agent against tuberculosis .

Case Study: Anticancer Evaluation

Another investigation assessed the anticancer efficacy of various isoindoline derivatives against a panel of cancer cell lines through the National Cancer Institute's protocols. The results indicated that certain compounds led to significant growth inhibition rates across multiple cancer types, warranting further exploration into their therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeMIC/IC50 ValueTarget Organism/Cancer Type
Antimicrobial2-(9-Decen-1-yl)isoindoline derivative6.25 μg/mLMycobacterium tuberculosis
AnticancerVarious isoindoline derivativesVaries (e.g., 15 µM)PC3, HT29 Cancer Cell Lines
AntioxidantSelected isoindoline derivatives15.99 µMFree Radicals

Mechanism of Action

The mechanism of action of 2-(9-Decen-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease . The exact molecular pathways and targets involved in these actions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Substituent Key Properties Biological Activity
2-(9-Decen-1-yl)isoindoline-1,3-dione C9 alkenyl chain High lipophilicity; potential for membrane interaction Inferred: Anticancer, enzyme inhibition
2-(But-3-en-1-yl)isoindoline-1,3-dione C4 alkenyl chain () Moderate lipophilicity; IR: ν(C=O) ~1725 cm⁻¹, ν(C=C) ~1607 cm⁻¹ Not explicitly reported
2-(4-Chlorophenyl)isoindoline-1,3-dione Aromatic (Cl-substituted) Enhanced π-π stacking; IR/NMR data consistent with aryl groups () Acetylcholinesterase inhibition
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione Heterocyclic (piperidine-dione) Hydrogen-bonding capacity; structural mimicry of natural substrates () PROTACs for neoplasms
2-(Cyclohex-2-enyloxy)isoindoline-1,3-dione Ether-linked cyclohexenyl Increased rigidity; potential for stereoselective interactions () Not explicitly reported

Spectral and Physicochemical Properties

  • IR Spectroscopy : Alkenyl substituents exhibit ν(C=C) ~1640–1607 cm⁻¹ (cf. ), while carbonyl stretches (ν(C=O)) remain consistent at ~1725 cm⁻¹ .
  • NMR : Allylic protons in 9-decen-1-yl chains would resonate at δ 2.0–2.5 ppm (¹H), with olefinic protons at δ 5.0–5.5 ppm, distinct from aromatic analogs (δ 7.0–8.5 ppm) .

Biological Activity

2-(9-Decen-1-yl)isoindoline-1,3-dione, a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is associated with various therapeutic potentials, including anti-mycobacterial, anti-Alzheimer's, and anticancer properties. The following sections provide a detailed analysis of its biological activities, supported by research findings and data tables.

1. Anti-mycobacterial Activity

Research has demonstrated that isoindoline-1,3-dione derivatives exhibit significant anti-mycobacterial activity. A study synthesized a series of secondary amine-substituted isoindoline-1,3-dione compounds and evaluated their efficacy against Mycobacterium tuberculosis and Mycobacterium leprae. The results indicated that some compounds showed comparable activity to standard anti-tubercular drugs like ethionamide.

Table 1: Anti-mycobacterial Activity of Isoindoline Derivatives

CompoundMIC (µg/mL)Cytotoxicity (µg/mL)
4a6.2520.92
4b10.0015.00
4c5.0318.00

Note: MIC = Minimum Inhibitory Concentration

The study highlighted that the introduction of specific substituents on the isoindoline ring improved both the anti-tubercular activity and reduced cytotoxicity .

2. Anti-Alzheimer's Activity

Another significant area of research is the potential of isoindoline derivatives as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment. A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were synthesized and evaluated for their AChE inhibitory activities.

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)
7a2.1
7b4.5
7c5.0

The most potent compounds exhibited interactions with both the catalytic and peripheral active sites of AChE, demonstrating neuroprotective effects against oxidative stress in neuronal cells .

3. Anticancer Activity

Isoindoline derivatives have also shown promise in anticancer research. A study investigated the anticancer effects of various substituted isoindoline-1,3-dione compounds against multiple cancer cell lines.

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCancer Cell Line% Growth Inhibition
7cMCF783.48
7dCAKI-178.52
7eUACC-6280.81

The results indicated that certain analogs exhibited significant growth inhibition across different cancer cell lines, suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoindoline derivatives. Modifications at specific positions on the isoindoline ring can enhance potency and selectivity for target enzymes or receptors.

Key Findings in SAR

  • Alkyl Chain Length : Increasing the length of alkyl chains on the nitrogen substituents generally improved anti-mycobacterial activity.
  • Substituent Effects : Electron-withdrawing groups (e.g., fluoro or chloro) at specific positions enhanced AChE inhibitory potency.
  • Hybrid Structures : Combining isoindoline with other pharmacophores has led to compounds with improved biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(9-Decen-1-yl)isoindoline-1,3-dione, and how can purity and yield be optimized?

  • Methodological Answer : The synthesis typically involves N-alkylation of isoindoline-1,3-dione with 9-decen-1-yl halides under nucleophilic conditions. To optimize yield and purity, factors such as reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., K₂CO₃ for deprotonation) should be systematically tested. Purity can be enhanced via column chromatography or recrystallization, with monitoring by TLC or HPLC . Yield optimization may require iterative adjustments of stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to isoindoline-dione) and reaction time (12–24 hours) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the presence of the decenyl chain (δ 5.3–5.4 ppm for allylic protons) and isoindoline-dione backbone (δ 7.6–7.8 ppm for aromatic protons).
  • X-ray Crystallography : For definitive stereochemical assignment, single-crystal X-ray diffraction provides bond-length and angle data (e.g., mean C–C bond length ≈ 1.48 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ≈ 315.3 for [M+H]⁺).

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized biological pathways (e.g., hypoglycemic activity, as seen in structurally similar isoindoline-diones ). Use dose-response curves (e.g., 1–100 µM concentrations) in cell cultures, with positive controls (e.g., meglitinides for insulin secretion assays). Replicate experiments (n ≥ 3) to assess statistical significance, and validate cytotoxicity via MTT assays .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : A 3-factor, 2-level factorial design can evaluate interactions between temperature (Factor A: 60°C vs. 80°C), catalyst loading (Factor B: 1 eq vs. 1.5 eq), and solvent polarity (Factor C: THF vs. DMF). Use a design matrix (Table 1) and regression analysis to model yield (%) as the response variable. For example:

RunTemp (°C)Catalyst (eq)SolventYield (%)
1601.0THF62
2801.5DMF85
Statistical software (e.g., Minitab) identifies significant factors (p < 0.05) and optimizes conditions .

Q. What computational strategies predict the reactivity and biological targets of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding affinities (ΔG, kcal/mol) between the compound and target proteins (e.g., PPARγ for hypoglycemic activity). Validate predictions with in vitro assays .

Q. How should researchers resolve contradictions between computational predictions and experimental data?

  • Methodological Answer :

  • Validation Loop : Re-run simulations with adjusted parameters (e.g., solvation models in DFT) and cross-check with experimental spectroscopic data (e.g., IR frequencies).
  • Sensitivity Analysis : Identify which computational assumptions (e.g., fixed bond angles) most affect outcomes. Iteratively refine models using experimental feedback .

Q. What AI-driven tools enhance reaction parameter optimization for isoindoline-1,3-dione derivatives?

  • Methodological Answer : Implement AI platforms like COMSOL Multiphysics with neural networks to simulate reaction kinetics. Train models on historical data (e.g., Arrhenius parameters, solvent effects) to predict optimal conditions. For example, Bayesian optimization can reduce the number of required experiments by 40–60% while maximizing yield .

Q. How can multi-objective optimization frameworks balance competing synthesis goals (e.g., yield vs. byproduct minimization)?

  • Methodological Answer : Use Pareto optimization to identify non-dominated solutions. Define objectives (e.g., maximize yield, minimize byproduct HPLC area%) and constraints (e.g., reaction time < 24 hours). Tools like MATLAB’s Global Optimization Toolbox generate Pareto fronts, enabling trade-off analysis. Validate with orthogonal experimental designs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.